

Application Note and Protocol: Preparation of VU0542270 Stock Solution in DMSO

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Compound of Interest

Compound Name: VU0542270

Cat. No.: B2446619

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Audience: Researchers, scientists, and drug development professionals.

1. Introduction

VU0542270 is a potent and selective inhibitor of the vascular KATP channel Kir6.1/SUR2B, with an IC₅₀ of approximately 100 nM.^{[1][2][3][4]} Its selectivity makes it a valuable tool for studying the physiological and pathological roles of these channels in the cardiovascular system.^{[1][3][4]} Accurate preparation of a stable and concentrated stock solution is crucial for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving **VU0542270** for in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of **VU0542270** stock solutions in DMSO.

2. Quantitative Data Summary

The following table summarizes the key quantitative data for **VU0542270**.

Parameter	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₃ N ₃ OS ₃	[2][5]
Molecular Weight	335.47 g/mol	[2]
Appearance	White to off-white solid	[2]
Solubility in DMSO	10 mM to 100 mg/mL (approx. 298 mM)	[2][5][6][7]
Recommended Stock Concentration	10 mM - 50 mM	[5][6]
Storage of Powder	-20°C for up to 3 years	[2]
Storage of Stock Solution in DMSO	-80°C for up to 6 months; -20°C for up to 1 month	[2]

3. Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of **VU0542270** in anhydrous DMSO.

3.1. Materials and Equipment

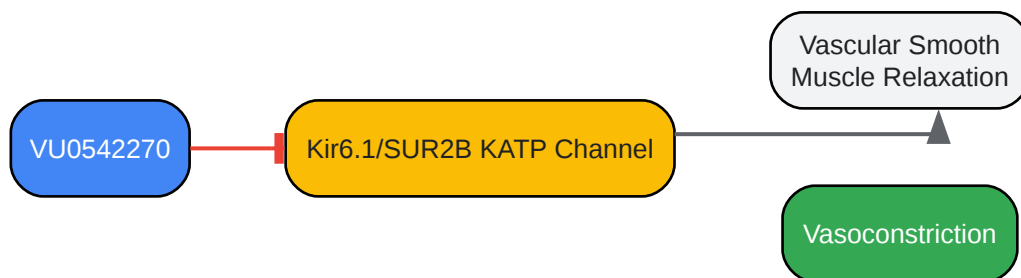
- **VU0542270** powder (purity ≥98%)
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Analytical balance (accurate to 0.1 mg)
- Sterile microcentrifuge tubes or amber glass vials
- Vortex mixer
- Sonicator (optional)
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Procedure

- Calculation: Determine the mass of **VU0542270** required to prepare the desired volume and concentration of the stock solution.
 - Formula: $\text{Mass (mg)} = [\text{Desired Concentration (mM)}] \times [\text{Desired Volume (mL)}] \times [\text{Molecular Weight (g/mol)}] / 1000$
 - Example for 1 mL of 10 mM stock solution: $\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 335.47 \text{ g/mol} / 1000 = 3.3547 \text{ mg}$
- Weighing: Carefully weigh the calculated amount of **VU0542270** powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.
- Dissolution:
 - Add the calculated volume of anhydrous DMSO to the vial containing the **VU0542270** powder.
 - Cap the vial securely and vortex the solution until the powder is completely dissolved.
 - Visually inspect the solution to ensure no solid particles remain. If necessary, sonicate the solution for a few minutes to aid dissolution.[\[2\]](#)
- Storage:
 - For long-term storage (up to 6 months), aliquot the stock solution into single-use volumes and store at -80°C.[\[2\]](#)
 - For short-term storage (up to 1 month), store at -20°C.[\[2\]](#)
 - Important: Avoid repeated freeze-thaw cycles to maintain the stability and efficacy of the compound.

4. Signaling Pathway

VU0542270 selectively inhibits the Kir6.1/SUR2B ATP-sensitive potassium (KATP) channel.[\[1\]](#)
[\[2\]](#)[\[3\]](#)[\[4\]](#) These channels are expressed in vascular smooth muscle and play a role in regulating vascular tone. By blocking these channels, **VU0542270** can induce vasoconstriction.[\[1\]](#)[\[3\]](#)

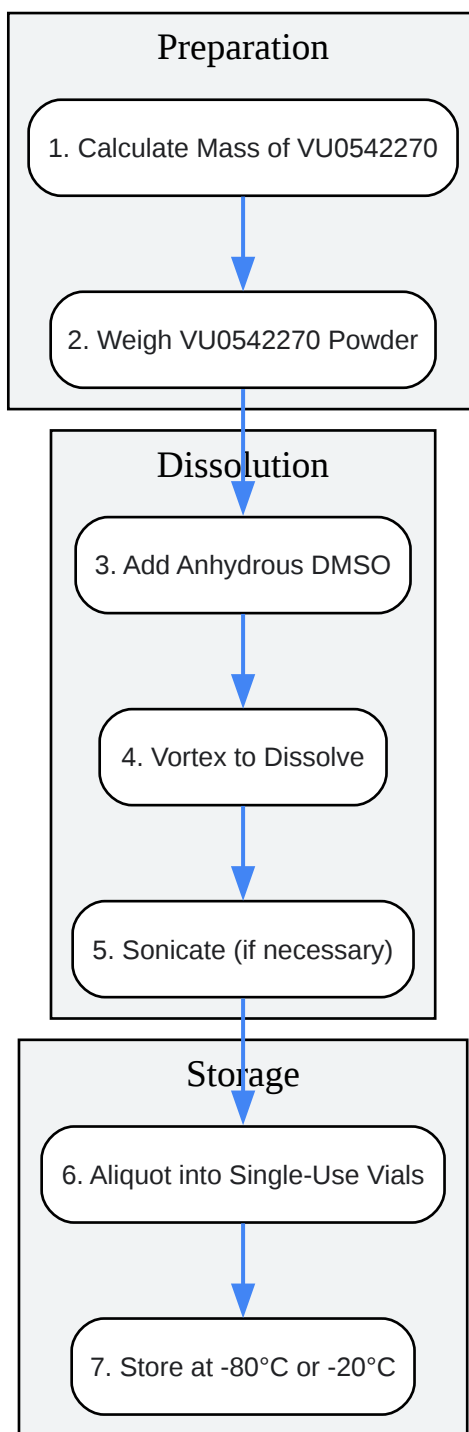


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Caption: Mechanism of action of **VU0542270**.

5. Experimental Workflow

The following diagram illustrates the workflow for preparing the **VU0542270** stock solution.



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Caption: Workflow for **VU0542270** stock solution preparation.

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